molecular formula C15H15N5O B6443324 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine CAS No. 2640934-44-5

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine

Cat. No. B6443324
CAS RN: 2640934-44-5
M. Wt: 281.31 g/mol
InChI Key: QABJDKWFTXCOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine, also known as CMP, is a type of purine base derivative, which is widely used in scientific research. It is a synthetic compound that has been extensively studied for its potential applications in the medical, pharmaceutical, and biotechnological fields. CMP is a versatile compound that can be used as a building block for the synthesis of other compounds, as well as a tool for studying the structure and function of biological systems.

Mechanism of Action

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a reversible inhibitor of the enzyme adenosine deaminase (ADA). ADA is responsible for the conversion of adenosine to inosine, which is an important step in the metabolism of purines. When 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine binds to ADA, it prevents the enzyme from catalyzing the conversion of adenosine to inosine, leading to an accumulation of adenosine. This accumulation of adenosine has been shown to have a variety of effects on cells, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation and induce apoptosis, as well as modulate the expression of genes involved in cell growth and differentiation. 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has also been shown to inhibit the activity of several enzymes, including phosphodiesterases, protein kinases, and topoisomerases. 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has also been shown to modulate the activity of several metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway.

Advantages and Limitations for Lab Experiments

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a useful tool for studying the structure and function of biological systems. It is relatively easy to synthesize, and can be used in a variety of experiments. The main advantage of using 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is that it is a reversible inhibitor of ADA, which allows researchers to study the effects of adenosine accumulation on cells. However, 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine can also be toxic to cells and can interfere with the activity of other enzymes, so it should be used with caution.

Future Directions

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has a wide range of potential applications in the medical, pharmaceutical, and biotechnological fields. It has been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders. 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has also been proposed as a tool for studying the structure and function of proteins and other biological molecules. Additionally, 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has been proposed as a tool for studying the effects of drugs on cell signaling pathways and for developing new drug delivery systems. Finally, 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has been proposed as a tool for studying the effects of environmental toxins on cells.

Synthesis Methods

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine can be synthesized in several different ways. The most common method is the condensation of N-alkyl-9H-purin-6-amines with aldehydes and ketones. This reaction involves the use of a catalyst such as piperidine or piperazine, and yields a mixture of products that can be separated by chromatography. Other methods of synthesis include the reaction of N-alkyl-9H-purin-6-amines with alkyl halides, the reaction of N-alkyl-9H-purin-6-amines with alkyl isocyanates, and the reaction of N-alkyl-9H-purin-6-amines with alkyl sulfonates.

Scientific Research Applications

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is an important compound for the study of biological systems. It is used as a model for the design of drugs and as a tool for studying the structure and function of proteins and other biological molecules. 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has been used in a variety of experiments to study the structure and function of enzymes, to study the interaction between drugs and enzymes, and to study the effects of drugs on cell signaling pathways. 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has also been used to study the structure and function of DNA and RNA, and to study the structure and function of cell membranes.

properties

IUPAC Name

9-cyclopropyl-N-(4-methoxyphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-21-12-6-2-10(3-7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABJDKWFTXCOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.